4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
Overview
Description
4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is an organic compound that features both ester and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate typically involves a multi-step process. One common method includes the esterification of 4-(ethoxycarbonyl)benzyl alcohol with 2-[(2-nitrophenyl)sulfonyl]benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide or hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-(ethoxycarbonyl)benzyl 2-[(2-aminophenyl)sulfonyl]benzoate.
Reduction: 4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate involves its interaction with specific molecular targets. The ester and sulfonyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The nitro group can be reduced to an amino group, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(methoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate
- 4-(ethoxycarbonyl)benzyl 2-[(2-chlorophenyl)sulfonyl]benzoate
- 4-(ethoxycarbonyl)benzyl 2-[(2-methylphenyl)sulfonyl]benzoate
Uniqueness
4-(ethoxycarbonyl)benzyl 2-[(2-nitrophenyl)sulfonyl]benzoate is unique due to the presence of both ester and sulfonyl functional groups, which provide a versatile platform for various chemical modifications. This compound’s specific combination of functional groups makes it particularly useful in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
(4-ethoxycarbonylphenyl)methyl 2-(2-nitrophenyl)sulfonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO8S/c1-2-31-22(25)17-13-11-16(12-14-17)15-32-23(26)18-7-3-5-9-20(18)33(29,30)21-10-6-4-8-19(21)24(27)28/h3-14H,2,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBAPFUFBDORPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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